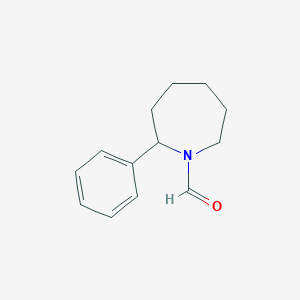![molecular formula C13H11BrFNO2S B8530391 5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B8530391.png)
5'-Bromo-2'-fluoro-N-methyl-[1,1'-biphenyl]-4-sulfonamide
Vue d'ensemble
Description
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and sulfonamide groups attached to a biphenyl structure. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the biphenyl structure using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonamidation: Formation of the sulfonamide group by reacting the intermediate with a sulfonamide reagent, such as methanesulfonamide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Coupling: Formation of extended biphenyl structures.
Applications De Recherche Scientifique
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Shares similar halogenation but lacks the sulfonamide group.
2-Bromo-5-fluoro-N-methylbenzamide: Contains similar bromine and fluorine atoms but has a different core structure.
5-Bromo-2-fluoro-4-methylaniline: Similar halogenation pattern but different functional groups.
Uniqueness
5’-Bromo-2’-fluoro-N-methylbiphenyl-4-sulfonamide is unique due to the presence of both bromine and fluorine atoms along with a sulfonamide group on a biphenyl scaffold. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11BrFNO2S |
|---|---|
Poids moléculaire |
344.20 g/mol |
Nom IUPAC |
4-(5-bromo-2-fluorophenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-16-19(17,18)11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,16H,1H3 |
Clé InChI |
WPQMLOGVAAVISH-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

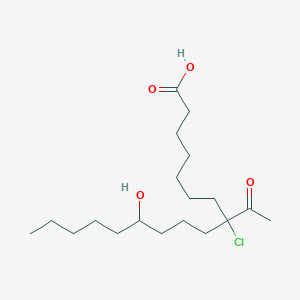
![2-Bromo-5-methylbenzo[d]thiazol-7-ol](/img/structure/B8530312.png)
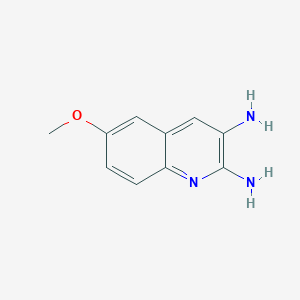
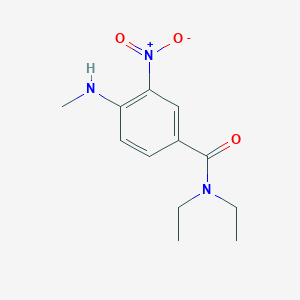
![2-Amino-6-iodopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B8530322.png)
![(2-Chloro-4-nitrophenyl)-[2-(4-methylpiperidin-1-yl)ethyl]amine](/img/structure/B8530346.png)

![({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)amine](/img/structure/B8530364.png)
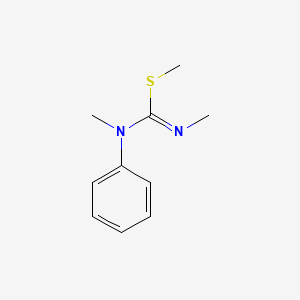
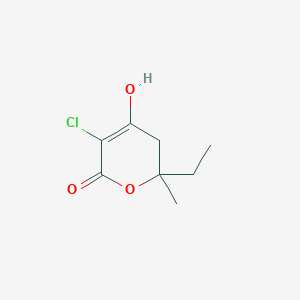
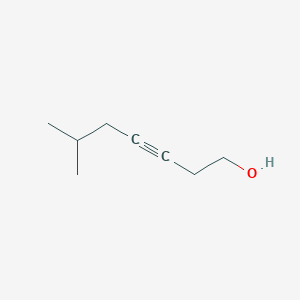
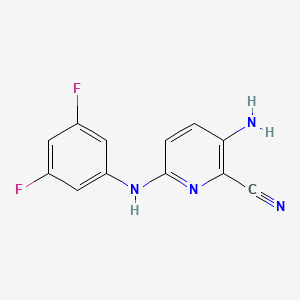
![2-[2-(4-Nitro-2-methylphenylamino)ethoxy]ethanol](/img/structure/B8530384.png)
